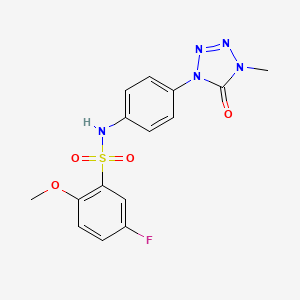
5-fluoro-2-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-2-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H14FN5O4S and its molecular weight is 379.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of the compound “5-fluoro-2-methoxy-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzenesulfonamide” are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Activité Biologique
5-Fluoro-2-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse sources of research.
Chemical Structure and Properties
The compound can be described by the following structural formula:
| Property | Value |
|---|---|
| Molecular Weight | 373.42 g/mol |
| CAS Number | [not available] |
| Solubility | Soluble in DMSO |
| Melting Point | [not available] |
Synthesis
The synthesis of this compound involves several steps, primarily focusing on the introduction of the sulfonamide and tetrazole groups. The general synthetic route includes:
- Formation of the Tetrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Sulfonamide Formation : Reaction of the amine with benzenesulfonyl chloride.
- Fluorination and Methoxylation : Employing fluorinating agents and methanol under acidic conditions.
The biological activity of this compound appears to be linked to its ability to inhibit specific enzymes involved in cellular processes. The compound may interact with:
- Enzymatic Targets : Potential inhibition of dihydrofolate reductase (DHFR) or similar enzymes, which are critical in nucleotide synthesis.
- Cellular Pathways : Modulation of pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties. For instance, a study evaluated various sulfonamide derivatives against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .
Case Studies
- Anticancer Activity : A study highlighted that related compounds exhibited potent cytotoxic effects against various cancer cell lines, including L1210 mouse leukemia cells. The IC50 values were reported in the nanomolar range, indicating strong growth inhibition .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli, revealing effective inhibition at concentrations below 100 µg/mL .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison with Related Compounds
| Compound Name | Structure Similarity | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| 5-Fluoro-2-methoxy-N-(4-(4-methyl-5-oxo-tetrazolyl)phenyl)benzenesulfonamide | High | 50 - 200 |
| Sulfanilamide | Moderate | 100 - 400 |
| Trimethoprim | Moderate | 25 - 100 |
Propriétés
IUPAC Name |
5-fluoro-2-methoxy-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O4S/c1-20-15(22)21(19-18-20)12-6-4-11(5-7-12)17-26(23,24)14-9-10(16)3-8-13(14)25-2/h3-9,17H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCRWUQNPZQBID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













